molecular formula C18H22BrNO2 B8588540 Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate CAS No. 1253791-42-2

Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Cat. No.: B8588540
CAS No.: 1253791-42-2
M. Wt: 364.3 g/mol
InChI Key: XUTOSRNXJXEXFW-UHFFFAOYSA-N
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Description

Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C18H22BrNO2 and its molecular weight is 364.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

1253791-42-2

Molecular Formula

C18H22BrNO2

Molecular Weight

364.3 g/mol

IUPAC Name

propan-2-yl 2-bromo-3-cyclopentyl-1-methylindole-6-carboxylate

InChI

InChI=1S/C18H22BrNO2/c1-11(2)22-18(21)13-8-9-14-15(10-13)20(3)17(19)16(14)12-6-4-5-7-12/h8-12H,4-7H2,1-3H3

InChI Key

XUTOSRNXJXEXFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2C)Br)C3CCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (50.0 g, 0.175 mol) and acetonitrile (393 g) was cooled to −6±3° C. Bromine (33.6 g, 0.210 mol) was added while the batch was maintained at −6±3° C. The resulting slurry was stirred at −6±3° C. for at least 30 min. When HPLC showed ≧94% conversion (the HPLC sample must be quenched immediately with aqueous 4-methylmorpholine/sodium thiosulfate solution), the mixture was quenched with a solution of sodium thiosulfate (15.3 g) and 28.4 g 4-methylmorpholine in water (440 g) while the temperature was maintained at −5±5° C. After it was stirred at 0±5° C. for at least 2 h, the batch was filtered and rinsed with 85 wt % methanol/water solution (415 g), followed by water (500 g), and dried until water content is ≦30%. The wet cake was suspended in 2-propanol (675 g), and heated to 75±5° C. The resulting hazy solution was treated with 1.0 M aqueous sodium hydroxide solution (9.1 g) and then with 135.0 g water at a rate to maintain the batch at 75±5° C. The suspension was stirred at 75±5° C. for at least 30 min, cooled to 15±2° C. over 30-40 min, and held at 15±2° C. for at least 1 h. The batch was filtered, rinsed with 75 wt % 2-propanol/water solution (161 g), and dried in vacuo (≦200 Torr) at 50-60° C. until the water content was ≦0.4% to give isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate as a solid (55.6 g, 87% yield) in 99.5 A % (240 nm) and 97.9 Wt %.
Quantity
50 g
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reactant
Reaction Step One
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393 g
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solvent
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33.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This process identified the optimal conditions for the synthesis of 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate via bromination of the corresponding 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate with bromine. It's very important to control the reaction temperature and to quench the reaction mixture with a mixture of aqueous sodium thiosulfate and 4-methylmorpholine to minimize the formation of the dibromo- and 2-indolone impurities. Further neutralization of the crude product with NaOH in isopropanol greatly increases the stability of the isolated product.
Name
2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
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0 (± 1) mol
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reactant
Reaction Step One
Name
3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (84 g, 0.294 mol) and isopropyl acetate (1074 g) was cooled to between −10-0° C. Bromine (50 g, 0.312 mol) was added while the batch was maintained at −10-0° C. The resulting slurry was stirred at the same temperature for additional 30 min and quenched with a pre-cooled solution of sodium thiosulfate pentahydrate (13 g) and triethylamine (64.5 g) in water (240 g) while the temperature was maintained at 0-10° C. The mixture was heated to 40-50° C. and charged with methanol (664 g). After it was stirred at the same temperature for at least 0.5 h, the batch was cooled to 0-10° C. and stirred for another 1 hr. The precipitate was filtered, rinsed with 56 wt % methanol/water solution (322 g), and dried in vacuo (≦200 Torr) at 50-60° C. until the water content was ≦0.4% to give isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate as a beige solid (90-95 g, 80-85% yield).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1074 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

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